molecular formula C9H10O2 B1278853 (2,3-Dihydrobenzofuran-3-yl)methanol CAS No. 68224-03-3

(2,3-Dihydrobenzofuran-3-yl)methanol

Cat. No.: B1278853
CAS No.: 68224-03-3
M. Wt: 150.17 g/mol
InChI Key: TYALRRRJZSULDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzofuran-3-yl)methanol is an organic compound with the molecular formula C9H10O2. It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.

Mechanism of Action

Target of Action

Benzofuran derivatives, which include (2,3-dihydrobenzofuran-3-yl)methanol, have been reported to exhibit activity against specific targets such as hypoxia-inducible factor 1 (hif-1), α-glucosidase, aldose reductase, 5-lipoxygenase (5-lox), cyclooxygenase-2 (cox-2), nf-κβ, and the muscarinic m3 receptor .

Mode of Action

It is known that benzofuran derivatives can interact with their targets and induce changes that lead to their biological activities . The specific interactions and resulting changes would depend on the target molecule and the specific structure of the benzofuran derivative.

Biochemical Pathways

Given the reported targets of benzofuran derivatives, it can be inferred that these compounds may affect pathways related to inflammation, oxidative stress, and cellular energy metabolism .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .

Result of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-tuberculosis, anti-malarial, and anti-cataract activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.

Action Environment

The action of this compound, like other compounds, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and the specific cellular environment. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

(2,3-Dihydrobenzofuran-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with enzymes such as α-glucosidase and aldose reductase . These interactions are crucial as they can inhibit or activate the enzymes, thereby influencing metabolic pathways. The compound’s interaction with these enzymes suggests its potential in managing conditions like diabetes and other metabolic disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, the compound can alter gene expression patterns, leading to changes in cellular behavior and function. These effects make it a valuable tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to α-glucosidase results in the inhibition of this enzyme, which is essential for carbohydrate metabolism . This inhibition can help manage blood sugar levels in diabetic patients. Moreover, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, making it a valuable tool for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, its interaction with aldose reductase influences the polyol pathway, which is implicated in diabetic complications . The compound’s effects on metabolic flux and metabolite levels further underscore its potential in managing metabolic disorders and developing therapeutic interventions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzofuran-3-yl)methanol can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method provides high chemical yields and diastereoselectivity. Another strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzofuran-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form corresponding aldehydes or carboxylic acids under suitable conditions .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate conditions, depending on the desired transformation .

Major Products

The major products formed from the reactions of this compound include various functionalized derivatives, such as aldehydes, carboxylic acids, and substituted benzofurans .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,3-Dihydrobenzofuran-3-yl)methanol include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their functional groups and biological activities.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a methanol group at the 3-position of the dihydrobenzofuran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYALRRRJZSULDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-Dihydrobenzofuran-3-yl)methanol
Reactant of Route 2
(2,3-Dihydrobenzofuran-3-yl)methanol
Reactant of Route 3
(2,3-Dihydrobenzofuran-3-yl)methanol
Reactant of Route 4
(2,3-Dihydrobenzofuran-3-yl)methanol
Reactant of Route 5
(2,3-Dihydrobenzofuran-3-yl)methanol
Reactant of Route 6
(2,3-Dihydrobenzofuran-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.